molecular formula C13H12N4O B7855421 1,5-Diphenylcarbazone CAS No. 119295-41-9

1,5-Diphenylcarbazone

Cat. No. B7855421
M. Wt: 240.26 g/mol
InChI Key: ZFWAHZCOKGWUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenylcarbazone is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Diphenylcarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diphenylcarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-anilino-3-phenyliminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAHZCOKGWUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060225
Record name 1,5-Diphenylcarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange-red solid; [Merck Index] Orange powder; [MSDSonline]
Record name Diphenylcarbazone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8352
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,5-Diphenylcarbazone

CAS RN

538-62-5, 119295-40-8, 119295-41-9
Record name Diphenylcarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylcarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylcarbazone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylcarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Diphenylcarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-diphenylcarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLCARBAZONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHENYLCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diphenylcarbazone
Reactant of Route 2
Reactant of Route 2
1,5-Diphenylcarbazone
Reactant of Route 3
1,5-Diphenylcarbazone
Reactant of Route 4
1,5-Diphenylcarbazone
Reactant of Route 5
1,5-Diphenylcarbazone
Reactant of Route 6
1,5-Diphenylcarbazone

Citations

For This Compound
523
Citations
NM Blaton, OM Peeters, CJ De Ranter… - … Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) The crystal and molecular structure of 1,5-diphenylcarbazone Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 research papers …
Number of citations: 8 scripts.iucr.org
TLC Green, PN Nelson, MAW Lawrence - Journal of Molecular Structure, 2019 - Elsevier
The optical sensing and redox properties of 1, 5-diphenylcarbazone (dpc) towards some divalent metal ions (Co(II), Zn(II), and Pb(II)) were investigated by absorption spectroscopy, …
Number of citations: 6 www.sciencedirect.com
NA Nikitina, EA Reshetnyak… - Kharkiv University …, 2012 - periodicals.karazin.ua
The possibility of use of the solid-phase analytical reagents based on 1, 5-diphenylcarbazon immobilized on polyurethane foam and xerogel for the combined spectroscopic and visual-…
Number of citations: 1 periodicals.karazin.ua
MT Ramírez, A Morales-Pérez… - Journal of …, 1996 - Elsevier
Diphenylcarbazide (DPCI) or diphenylcarbazone (DPCO) is introduced into carbon paste electrodes in order to determine the potential ranges where the oxidation-reduction processes …
Number of citations: 10 www.sciencedirect.com
OA Zaporozhets, TE Keda, LE Seletskaya… - Journal of Analytical …, 2000 - Springer
The sorption of 1,5-diphenylcarbazone on highly dispersed silica from toluene and acetone-hexane (1:4) solutions was studied. The nature of the bonding of the reagent with the …
Number of citations: 11 link.springer.com
K Zargoosh, F Khalili, HM Aliabadi - Reactive and Functional Polymers, 2023 - Elsevier
The real applicability of an adsorbent for the removal of heavy metal ions from large volumes of polluted waters critically depends on its cost, capacity, selectivity, and level of …
Number of citations: 0 www.sciencedirect.com
A Shneyour, M Avron - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1971 - Elsevier
1,5-Diphenylcarbazide (DPC) was shown to compete with water as an electron donor to photosystem II in untreated chloroplasts. 2. 1,5-Diphenylcarbazone (DPCN), a product of the …
Number of citations: 34 www.sciencedirect.com
M Llaver, SD Barrionuevo, H Troiani, RG Wuilloud… - Talanta Open, 2023 - Elsevier
Herein, we report the synthesis of graphene quantum dots (GQDs) functionalized with 1,5-diphenylcarbazone for the selective quantification of Fe in wine, via front-face fluorescence. …
Number of citations: 2 www.sciencedirect.com
N Ghorbanian, S Seidi, JB Ghasemi… - Journal of the Iranian …, 2019 - Springer
In the current study, an embedded 1,5-diphenylcarbazone (DPC) grafted graphene oxide (GO) in porous magnetic chitosan (MC) nanocomposite was synthesized and used for …
Number of citations: 16 link.springer.com
B Friese, F Umland - Fresenius' Zeitschrift für analytische Chemie, 1977 - Springer
The commercially available analytical reagents 1,5-diphenylcarbazide and 1,5-diphenylcarbazone were found to contain considerable impurities. In 1,5-diphenylcarbazide an …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.